molecular formula C10H12N2O2 B2982353 1-Boc-4-ethynyl-1H-pyrazole CAS No. 1093193-29-3

1-Boc-4-ethynyl-1H-pyrazole

Cat. No.: B2982353
CAS No.: 1093193-29-3
M. Wt: 192.218
InChI Key: CJMALPDNJCWQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Intermediate Applications

  • tert-Butyl 4-ethynyl-1H-pyrazole-1-carboxylate is utilized in the synthesis of various biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate, is an important intermediate in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016).

Chemical Properties and Reactions

  • The compound exhibits diverse reactivity, as seen in its use in various chemical reactions. For example, its derivatives are involved in reactions like 1,3-dipolar cycloaddition, showcasing its versatility in organic synthesis (González et al., 2013).

Potential in Drug Development

  • Derivatives of tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate are used in the development of potential antitumor agents. This highlights its significance in medicinal chemistry and pharmaceutical research (Abonía et al., 2011).

Catalysis and Synthetic Methods

  • The compound is also valuable in catalysis, as seen in the synthesis of new compounds like pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(ii) complexes, demonstrating its role in facilitating chemical reactions (Amenuvor et al., 2016).

Preparation Methods

The synthesis of 1-Boc-4-ethynyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynyl-1H-pyrazole and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine or sodium hyd

Properties

IUPAC Name

tert-butyl 4-ethynylpyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-5-8-6-11-12(7-8)9(13)14-10(2,3)4/h1,6-7H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMALPDNJCWQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 4-((trimethylsilyl)ethynyl)-1H-pyrazole-1-carboxylate (3) (3.88 g 14.69 mmole) was dissolved in THF (40 mL) and cooled to 0-5° C. A 1M solution of tetra-n-butylammonium fluoride in THF (16 mL, 16 mmole) was added and the reaction was stirred for 20 minutes. The THF was evaporated and the residue was taken up in ethyl acetate (50 mL) and washed with water (×2) and with brine, then dried and evaporated. The residue was purified on a flash column (silica, eluting with 15% ethyl acetate in cyclohexane) to give the title compound (1.765 g, 62%). 1H-NMR (CDCl3, 500 MHz): δ 1.68 (s, 9H, 3.11 (s, 1H), 7.79 (s, 1H), 8.24 (s, 1H).
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Yield
62%

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